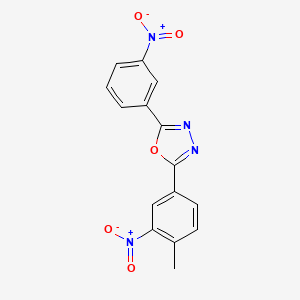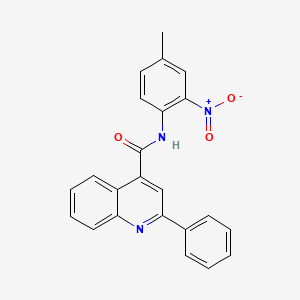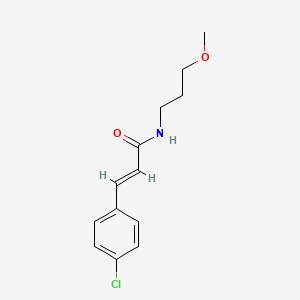![molecular formula C17H19ClO3 B5033379 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5033379.png)
1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene, also known as Bisoprolol, is a beta-blocker medication used for the treatment of hypertension, angina, and heart failure. The chemical structure of Bisoprolol consists of a benzene ring with a chlorine atom and two ethoxy groups attached to it.
Mécanisme D'action
1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene acts as a selective beta-1 adrenergic receptor antagonist, which means it blocks the effects of the hormone adrenaline on the heart. This results in a decrease in heart rate and contractility, leading to a reduction in blood pressure and oxygen demand. This compound also has antiarrhythmic effects, which can help to prevent abnormal heart rhythms.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the body. It reduces the activity of the renin-angiotensin-aldosterone system, which is responsible for regulating blood pressure and fluid balance. It also decreases sympathetic nervous system activity, which can reduce anxiety and stress. Additionally, this compound has been shown to improve endothelial function, which is important for maintaining healthy blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene has several advantages for lab experiments, including its well-established pharmacological profile, availability in both oral and intravenous formulations, and relatively low toxicity. However, it also has some limitations, such as its potential for off-target effects on other beta receptors, which can complicate interpretation of experimental results.
Orientations Futures
For research on 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene include its potential use in the treatment of heart failure with preserved ejection fraction and the development of more selective beta-1 blockers.
Méthodes De Synthèse
1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene can be synthesized by several methods, including the reaction of 2-(2-ethoxyphenoxy)ethanol with 2-methyl-4-chlorophenol in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene has been extensively studied in scientific research for its therapeutic effects on hypertension, angina, and heart failure. It has also been investigated for its potential use in the treatment of other conditions such as migraine, anxiety, and hyperthyroidism. This compound has been shown to reduce blood pressure and heart rate, improve left ventricular function, and decrease the risk of cardiovascular events such as stroke and myocardial infarction.
Propriétés
IUPAC Name |
1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-3-19-16-6-4-5-7-17(16)21-11-10-20-14-8-9-15(18)13(2)12-14/h4-9,12H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMYZLYIUPFYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorophenyl)-3-[4-(4-pyridinyl)-1-piperidinyl]-1,2,4-triazine](/img/structure/B5033302.png)
![ethyl 7-cyclopropyl-3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5033308.png)
![1-methyl-4-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B5033329.png)
![4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5033335.png)
![5-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5033339.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-tert-butylbenzamide](/img/structure/B5033345.png)

![ethyl 1-[(5-acetyl-3-thienyl)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5033356.png)

![4-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxy-5-methylphenyl)-2-naphthamide](/img/structure/B5033375.png)
![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5033386.png)

